Meta-Bromo Substituent Contribution: Class-Level SAR Inference from 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamides
In the 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide series, the 3-bromo substituent on the N-phenyl ring improves InhA inhibitory activity 10-fold relative to the unsubstituted phenyl lead (IC50 0.89 µM for 3-Br analogue vs. ~10 µM for unsubstituted) [1]. This target compound incorporates an identical meta-bromo placement plus a para-methyl group. While the para-methyl is not present in the published cyclohexyl series, available SAR shows that para-substituents generally reduce potency due to steric clash with the hydrophobic binding pocket [1]. The net effect of this combined substitution pattern in the context of the novel 4-tert-butyl scaffold has not been experimentally determined.
| Evidence Dimension | InhA inhibitory activity (IC50) conferred by meta-bromo substitution on N-phenyl ring |
|---|---|
| Target Compound Data | No direct InhA IC50 data available for CAS 2097917-69-4 |
| Comparator Or Baseline | 1-cyclohexyl-N-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamide: IC50 = 0.89 µM; 1-cyclohexyl-N-phenyl-5-oxopyrrolidine-3-carboxamide: IC50 ≈ 10 µM [1] |
| Quantified Difference | ~10-fold improvement from meta-bromo relative to unsubstituted phenyl in cyclohexyl series; magnitude for tert-butyl scaffold unquantified |
| Conditions | InhA enzyme inhibition assay, Mycobacterium tuberculosis enoyl acyl carrier protein reductase [1] |
Why This Matters
Identifies the meta-bromo group as a key potency-enhancing pharmacophore in the structural class, providing a rationale for selecting this compound over non-brominated or ortho/para-brominated analogues when designing InhA-targeted libraries.
- [1] He, X., Alian, A., Stroud, R. M., & Ortiz de Montellano, P. R. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. https://doi.org/10.1021/jm060715y View Source
